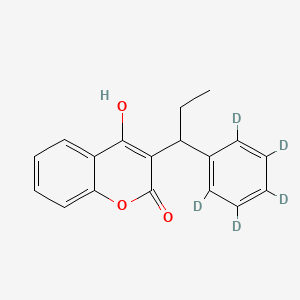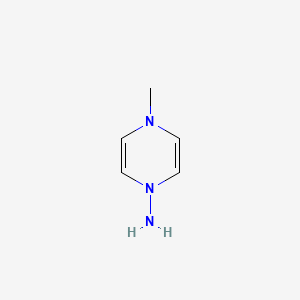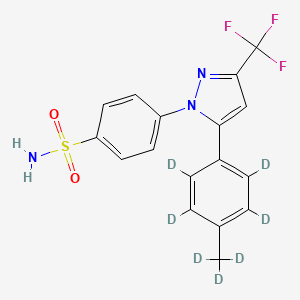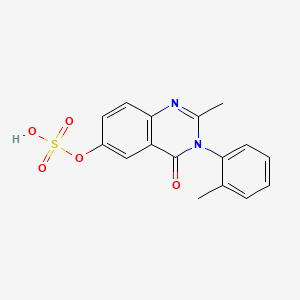
Dimethocaine-d4 Hydrochloride
Übersicht
Beschreibung
Dimethocaine, also known as DMC or larocaine, is a compound with a stimulatory effect . It is a synthetic product, the p-aminobenzoyl ester of 2,2-dimethyl-3-diethylamino-1-propanol . It is supplied in the form of a hydrochloride, a white crystalline powder soluble in water up to 50% .
Synthesis Analysis
Dimethocaine was originally synthesized by the Hoffmann-La Roche company in 1930 . It is mainly metabolized by N-acetylation, N-deethylation, or hydroxylation . The endogenous N-acetylation as the main part of dimethocaine metabolism was catalyzed by the NAT2 isozyme .Molecular Structure Analysis
The molecular formula of Dimethocaine Hydrochloride is C16H27ClN2O2 . Its average mass is 314.851 Da and its monoisotopic mass is 314.176117 Da .Chemical Reactions Analysis
The main phase I reactions of Dimethocaine are ester hydrolysis, deethylation, hydroxylation of the aromatic system, and a combination of these . The main phase II reaction is N-acetylation of the p-aminobenzoic acid part of the unchanged parent compound and of several phase I metabolites .Physical And Chemical Properties Analysis
Dimethocaine Hydrochloride is a crystalline solid . It has a density of 1.0±0.1 g/cm3 (predicted) .Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
1346601-45-3 |
|---|---|
Produktname |
Dimethocaine-d4 Hydrochloride |
Molekularformel |
C16H27ClN2O2 |
Molekulargewicht |
318.878 |
IUPAC-Name |
[3-(diethylamino)-2,2-dimethylpropyl] 4-amino-2,3,5,6-tetradeuteriobenzoate;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H/i7D,8D,9D,10D; |
InChI-Schlüssel |
WWTWKTDXBNHESE-KQWCWKDASA-N |
SMILES |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl |
Synonyme |
1-Amino(benz-d4-oyl)-2,2-dimethyl-3-diethylaminopropanol Hydrochloride; 3-Diethylamino-2,2-dimethylpropyl p-amino(benz-d4-oate) Hydrochloride; Diethylaminoneopentyl Alcohol Hydrochloride p-Amino(benz-d4-oate); Larocaine-d4 Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[(Dimethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B585811.png)


![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)